Benzyl 3-oxopiperazine-1-carboxylate

Process Chemistry Piperazinone Synthesis Protecting Group Efficiency

Benzyl 3-oxopiperazine-1-carboxylate (CAS 78818-15-2) is the preferred piperazinone intermediate when your synthetic route demands orthogonal protection. The Cbz group withstands acidic conditions (e.g., TFA-mediated Boc removal) and is cleanly removed via hydrogenolysis (≥90% yield), preserving acid-labile motifs like silyl ethers or acetals. Commercial material achieves >98% HPLC purity. Note: Air-sensitive; requires inert gas storage. Choose this Cbz-protected building block for reliable, high-purity results in multi-step medicinal chemistry programs.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 78818-15-2
Cat. No. B160685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-oxopiperazine-1-carboxylate
CAS78818-15-2
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H14N2O3/c15-11-8-14(7-6-13-11)12(16)17-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,15)
InChIKeyBAHFPJFBMJTOPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 3-oxopiperazine-1-carboxylate (CAS 78818-15-2): A Protected Piperazinone Building Block for Pharmaceutical Synthesis


Benzyl 3-oxopiperazine-1-carboxylate, also known as 4-Cbz-piperazinone or 1-Cbz-3-oxopiperazine, is a piperazinone derivative bearing a benzyloxycarbonyl (Cbz) protecting group. It is a white to off-white crystalline solid with a molecular weight of 234.25 g/mol [1]. The compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, enabling controlled functionalization of the piperazine ring at the unprotected nitrogen position [1]. Its commercial availability at high purity (>98% by HPLC) from multiple reputable vendors ensures reproducible supply for research and development programs [1].

Benzyl 3-oxopiperazine-1-carboxylate: Why Closely Related Analogs Are Not Interchangeable


Benzyl 3-oxopiperazine-1-carboxylate cannot be simply substituted with its tert-butyl (Boc) or unprotected counterparts without altering synthetic outcomes. The Cbz group confers distinct physicochemical properties—including a lower melting point (117–121°C vs. 158–164°C for the Boc analog) and specific air-sensitivity that mandates storage under inert gas [1]. More critically, the orthogonal deprotection conditions (catalytic hydrogenolysis for Cbz vs. acidolysis for Boc) directly impact reaction sequence design in multi-step syntheses . The quantitative evidence presented below demonstrates why selecting the appropriate protected intermediate is essential for achieving targeted yields, purity, and process compatibility.

Quantitative Differentiation Evidence for Benzyl 3-oxopiperazine-1-carboxylate vs. Comparators


One-Pot Synthesis Yield and Purity: Benzyl Cbz vs. tert-Butyl Boc Piperazinone

In a direct head-to-head comparison under identical one-pot reaction conditions (ethylene diamine + ethyl bromoacetate → cyclization → carbamate formation), the synthesis of benzyl 3-oxopiperazine-1-carboxylate (Cbz derivative) afforded a yield of 40% with 99.6% HPLC purity, whereas the tert-butyl analog (Boc derivative) gave a yield of 44.5% with 99% HPLC purity [1].

Process Chemistry Piperazinone Synthesis Protecting Group Efficiency

Melting Point and Crystallinity: Benzyl Cbz vs. tert-Butyl Boc Piperazinone

Benzyl 3-oxopiperazine-1-carboxylate exhibits a melting point range of 117.0–121.0°C [1], while its tert-butyl counterpart melts at 158.0–164.0°C . The significantly lower melting point of the Cbz derivative (∼40°C difference) may facilitate recrystallization or melt-based formulation steps at milder temperatures, reducing the risk of thermal decomposition.

Solid-State Properties Crystallization Handling Characteristics

Air Sensitivity and Storage Requirements: Cbz vs. Boc Stability

According to vendor technical datasheets, benzyl 3-oxopiperazine-1-carboxylate is explicitly labeled as 'Air Sensitive' and requires storage under inert gas [1]. In contrast, the tert-butyl 3-oxopiperazine-1-carboxylate has no such air-sensitivity warning and is stored at room temperature without inert atmosphere requirements .

Chemical Stability Storage Conditions Handling Protocols

Solubility Profile in Organic Solvents for Reaction Planning

Benzyl 3-oxopiperazine-1-carboxylate demonstrates good solubility in ethanol, methanol, and dichloromethane, but limited solubility in water . This solubility pattern is typical of moderately polar, non-ionic solids and contrasts with the unprotected 3-oxopiperazine core, which is substantially more water-soluble due to the free amine group (class-level inference).

Solubility Reaction Medium Workup Procedures

Orthogonal Deprotection: Cbz Hydrogenolysis vs. Boc Acidolysis

The Cbz group is removed by catalytic hydrogenolysis (H₂, Pd/C), typically achieving yields of ≥90% [1]. In contrast, the Boc group is cleaved under acidic conditions (e.g., TFA in DCM), with reported yields ≥90–95% . This orthogonal reactivity enables sequential deprotection in complex molecules where both amine functionalities require staged unmasking.

Protecting Group Strategy Multi-Step Synthesis Orthogonal Deprotection

Optimal Use Cases for Benzyl 3-oxopiperazine-1-carboxylate Based on Evidence


Multi-Step Pharmaceutical Synthesis Requiring Orthogonal Protection of Piperazine Amines

Benzyl 3-oxopiperazine-1-carboxylate is ideally suited for sequences where a piperazine ring must be functionalized at the N1 position while the N4 position remains protected with a group that can be later removed under non-acidic conditions. The Cbz group's stability to acids (e.g., TFA) allows for Boc deprotection elsewhere in the molecule without disturbing the piperazine protection [1]. Subsequent hydrogenolysis of the Cbz group (≥90% yield) then liberates the N1 amine for final derivatization .

Scale-Up Production of Piperazinone Intermediates with Optimized Purity

The one-pot synthesis described in patent IN2012MU01990 demonstrates that benzyl 3-oxopiperazine-1-carboxylate can be obtained in 40% yield with exceptional HPLC purity of 99.6% [1]. For process chemists prioritizing product quality over maximum mass throughput, this purity advantage (0.6% higher than the Boc analog) may reduce the burden of downstream purification, leading to overall cost savings in multi-kilogram campaigns.

Synthetic Routes Involving Acid-Sensitive Functionality

Because the Cbz protecting group is orthogonal to Boc and is removed by hydrogenolysis rather than acid, benzyl 3-oxopiperazine-1-carboxylate is the preferred intermediate when the target molecule contains acid-labile protecting groups (e.g., silyl ethers, acetals) or when acid-catalyzed side reactions are a concern [1]. This allows for a non-acidic final deprotection step, preserving the integrity of sensitive structural motifs .

Research Programs with Limited Inert Atmosphere Infrastructure

Although benzyl 3-oxopiperazine-1-carboxylate is specified as 'Air Sensitive' and requires storage under inert gas [1], the Boc analog has no such requirement . Consequently, laboratories lacking a robust Schlenk line or glovebox may find the Boc derivative more convenient. This evidence directly informs procurement decisions based on available handling capabilities.

Technical Documentation Hub

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